Ethyl beta-eleostearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

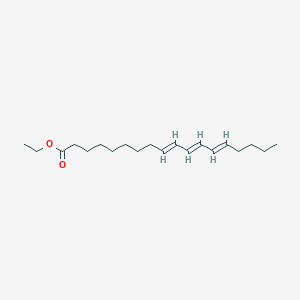

Ethyl beta-eleostearate is a chemical compound derived from eleostearic acid, which is a fatty acid found in tung oil and bitter gourd seed oil. The systematic name for this compound is 9,11,13-octadecatrienoic acid, ethyl ester, (E,E,E)- . This compound is an ester formed by the reaction of eleostearic acid with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl beta-eleostearate can be synthesized through the esterification of beta-eleostearic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through transesterification processes. This involves the reaction of triglycerides containing beta-eleostearic acid with ethanol in the presence of a catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield of the ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl beta-eleostearate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated esters.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon or nickel are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated esters.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl beta-eleostearate has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the production of biodiesel and other bio-based products

Mechanism of Action

The mechanism of action of ethyl beta-eleostearate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in lipid metabolism, leading to reduced levels of triglycerides and cholesterol . Additionally, it can interact with cellular receptors to modulate inflammatory and immune responses .

Comparison with Similar Compounds

Ethyl beta-eleostearate can be compared with other similar compounds, such as:

Ethyl alpha-eleostearate: Another ester of eleostearic acid, but with a different isomeric form.

Mthis compound: The methyl ester of beta-eleostearic acid.

Ethyl linoleate: An ester of linoleic acid, which has similar structural features but different biological activities

Uniqueness

This compound is unique due to its specific isomeric form and the presence of conjugated double bonds, which confer distinct chemical and biological properties.

Biological Activity

Ethyl beta-eleostearate (EBE) is a conjugated fatty acid ester derived from beta-eleostearic acid, which has garnered attention for its potential biological activities, particularly in the fields of medicine and nutrition. This article provides a comprehensive overview of the biological activity of EBE, including its mechanisms of action, therapeutic potential, and relevant case studies.

EBE is synthesized through the esterification of beta-eleostearic acid with ethanol, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester form. In industrial settings, transesterification processes involving triglycerides containing beta-eleostearic acid are employed to produce EBE efficiently.

The biological activity of EBE is attributed to its interaction with various molecular targets:

- Antioxidant Activity : EBE exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have shown that EBE can modulate inflammatory pathways, potentially reducing inflammation in various models.

- Antimicrobial Properties : EBE has demonstrated antimicrobial activity against certain pathogens, suggesting potential applications in food preservation and health.

Anticancer Properties

Recent research highlights the anticancer potential of EBE. It has been shown to inhibit the proliferation of cancer cells through several mechanisms:

- Induction of Apoptosis : EBE promotes programmed cell death in cancer cells, which is crucial for cancer therapy.

- Inhibition of Tumor Angiogenesis : By impairing the formation of new blood vessels that supply tumors, EBE may limit tumor growth.

A study indicated that EBE could significantly reduce cell viability in breast cancer (MCF-7) cell lines by inducing apoptosis and autophagy through lipid peroxidation pathways .

Anti-inflammatory Effects

EBE's anti-inflammatory effects have been observed in experimental models of inflammatory bowel disease (IBD). In a study using mice with IBD, EBE administration resulted in decreased macrophage infiltration and improved disease symptoms. The compound acted through both PPARγ-dependent and independent mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of EBE, it can be compared with other similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl alpha-eleostearate | Isomeric ester | Similar anti-inflammatory effects |

| Mthis compound | Methyl ester | Less potent than EBE in anticancer assays |

| Ethyl linoleate | Non-conjugated ester | Lower antioxidant capacity |

Case Studies and Research Findings

- Study on Antioxidant Capacity :

- Clinical Applications :

- Mechanistic Studies :

Properties

CAS No. |

6114-25-6 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

ethyl (9E,11E,13E)-octadeca-9,11,13-trienoate |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11+ |

InChI Key |

YVGCHYVFHLTZIM-SNUJAXHWSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OCC |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.